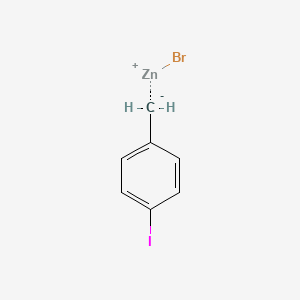

Bromozinc(1+);1-iodo-4-methanidylbenzene

Description

Bromozinc(1+);1-iodo-4-methanidylbenzene is an organozinc compound with a bromozinc cation coordinated to a substituted benzene ring containing an iodine atom at the para position and a methanidyl group. Organozinc compounds are widely employed in cross-coupling reactions, nucleophilic substitutions, and as intermediates in organic synthesis due to their stability and versatility .

Properties

Molecular Formula |

C7H6BrIZn |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

bromozinc(1+);1-iodo-4-methanidylbenzene |

InChI |

InChI=1S/C7H6I.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

LVGBTWFKSYKKRN-UHFFFAOYSA-M |

SMILES |

[CH2-]C1=CC=C(C=C1)I.[Zn+]Br |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)I.[Zn+]Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Bromozinc Compounds

The following table compares Bromozinc(1+);1-iodo-4-methanidylbenzene with structurally related organozinc reagents:

Key Differences and Reactivity Insights

The methanidyl group (CH₂⁻) provides stronger electron-donating effects than methyl or nitrile groups, enhancing nucleophilicity at the zinc center .

Steric and Electronic Factors :

- Para-substituted analogs (e.g., difluoro-methoxybenzene) exhibit reduced steric hindrance compared to meta-substituted derivatives (e.g., Bromozinc(1+);methylbenzene), favoring reactions requiring planar transition states .

- The iodine atom’s large size may slow transmetalation steps in catalytic cycles compared to smaller halogens like bromine or chlorine .

Applications :

- Unlike nitrile-containing analogs (e.g., Bromozinc(1+);propanenitrile), the iodine and methanidyl groups in the target compound may enable dual reactivity in both electrophilic and nucleophilic pathways .

Research Findings and Mechanistic Considerations

- Cross-Coupling Efficiency: Bromozinc compounds with electron-withdrawing substituents (e.g., fluorine, iodine) show higher turnover frequencies in palladium-catalyzed couplings due to enhanced electrophilicity .

- Stability : Methanidyl-substituted bromozinc compounds are more air-sensitive than sulfur- or nitrile-coordinated analogs, requiring strict anhydrous conditions .

- Spectroscopic Data : NMR studies of similar compounds (e.g., Bromozinc(1+);methylbenzene) reveal downfield shifts for zinc-bound protons, suggesting strong deshielding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.